molecular formula C11H15N3O4 B14864787 Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate CAS No. 944901-76-2

Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate

Cat. No.: B14864787
CAS No.: 944901-76-2
M. Wt: 253.25 g/mol
InChI Key: ANHHCCGZEPXICT-UHFFFAOYSA-N
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Description

Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate typically involves the reaction of diethyl pyridine-2,4-dicarboxylate with aminomethyl derivatives under controlled conditions. One common method involves the use of molecular iodine as a catalyst in acetonitrile at elevated temperatures . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, bind to receptors, and interfere with cellular processes. For example, its antioxidant properties may be mediated through the inhibition of metabolic enzymes and reduction of nitric oxide production .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl pyridine-2,4-dicarboxylate
  • Dimethyl 2,6-pyridinedicarboxylate
  • 2-Amino-4,6-diaryl pyrimidine derivatives

Uniqueness

Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate is unique due to its specific aminomethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

944901-76-2

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate

InChI

InChI=1S/C11H15N3O4/c1-3-17-10(15)8-5-7(6-12)13-9(14-8)11(16)18-4-2/h5H,3-4,6,12H2,1-2H3

InChI Key

ANHHCCGZEPXICT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)CN)C(=O)OCC

Origin of Product

United States

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